3-Phenyl-3-buten-2-one

Übersicht

Beschreibung

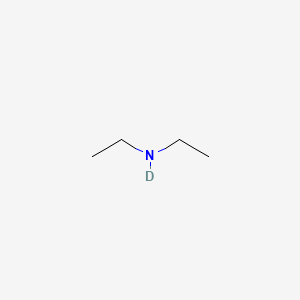

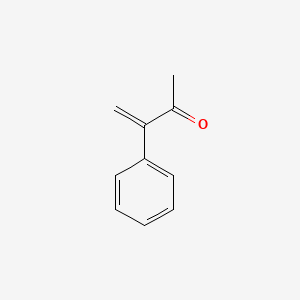

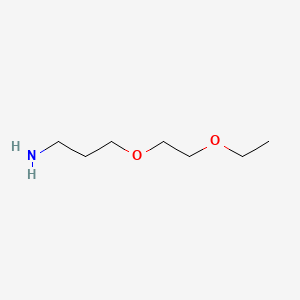

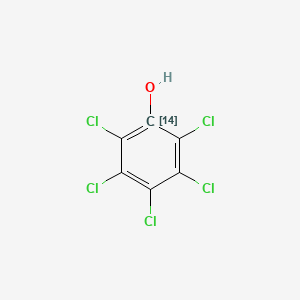

“3-Phenyl-3-buten-2-one”, also known as Benzalacetone or Benzylideneacetone, is a chemical compound with the molecular formula C6H5CH=CHCOCH3 . It has a molecular weight of 146.19 .

Synthesis Analysis

The synthesis of “3-Phenyl-3-buten-2-one” has been studied in various contexts. For instance, it has been used as a substrate in zinc electroplating . The compound is typically dissolved in methanol and methanol/water mixtures for these processes .

Molecular Structure Analysis

The molecular structure of “3-Phenyl-3-buten-2-one” can be represented as C6H5CH=CHCOCH3 . This structure can be further analyzed using various spectroscopic methods such as NMR and Raman spectroscopy .

Chemical Reactions Analysis

“3-Phenyl-3-buten-2-one” has been observed to participate in various chemical reactions. For example, it has been used as a substrate for glutathione transferase . It also reacts with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines .

Physical And Chemical Properties Analysis

“3-Phenyl-3-buten-2-one” is a solid substance with a melting point of 39 - 41 °C and a boiling point of 260 - 262 °C . It is soluble in alcohol, benzene, chloroform, and diethyl ether, but only very slightly soluble in water .

Wissenschaftliche Forschungsanwendungen

Thermophysical Property Research

3-Phenyl-3-buten-2-one: has been critically evaluated for its thermophysical properties. These properties are essential for understanding the compound’s behavior under various temperature and pressure conditions, which is crucial for industrial processes such as chemical manufacturing and material science .

Electroplating Additive

This compound serves as an additive in zinc electroplating. Despite its insolubility in water, it is dissolved in methanol before being added to electroplating baths. Its role is to facilitate the formation of uniform and fine-grain coatings, which is significant in improving the quality of metal finishes .

Substrate for Enzymatic Reactions

3-Phenyl-3-buten-2-one: acts as a substrate for glutathione transferase, an enzyme involved in detoxification processes. This application is particularly relevant in pharmacology and toxicology, where understanding the metabolism of compounds is vital .

Organic Synthesis

The compound reacts with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines . These reactions are valuable in the field of organic chemistry, where they can be used to synthesize complex molecules for pharmaceuticals or materials science .

Spectroscopic Studies

It has been the subject of NMR and Raman spectroscopic studies to elucidate its role in various chemical environments. These studies are important for understanding the molecular interactions and structure of the compound, which has implications in fields like analytical chemistry and material characterization .

Gas Chromatography

3-Phenyl-3-buten-2-one: has been used in gas chromatography as a reference compound. Its retention index helps in the identification and quantification of compounds in complex mixtures, which is crucial in environmental analysis, food chemistry, and forensic science .

Safety and Hazards

Wirkmechanismus

Target of Action

3-Phenyl-3-buten-2-one, also known as 4-Phenylbut-3-en-2-one, is a substrate for the enzyme glutathione transferase . Glutathione transferase plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds .

Mode of Action

The compound interacts with its target, glutathione transferase, by serving as a substrate for the enzyme . It undergoes a reaction with methylguanidine and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines . This reaction is facilitated by the enzyme, indicating the compound’s role in contributing to the biochemical transformations mediated by glutathione transferase .

Pharmacokinetics

Its solubility profile suggests that it is freely soluble in alcohol, benzene, chloroform, and diethyl ether, but only very slightly soluble in water and petroleum ether . This could impact its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of 3-Phenyl-3-buten-2-one’s action largely depend on its interaction with glutathione transferase. By serving as a substrate for this enzyme, it contributes to the detoxification processes in the cell .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Phenyl-3-buten-2-one. For instance, its solubility in various solvents suggests that its action could be influenced by the polarity of its environment . Furthermore, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and interaction with glutathione transferase.

Eigenschaften

IUPAC Name |

3-phenylbut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZMTSUOSTXNBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70315032 | |

| Record name | 3-Phenyl-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70315032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32123-84-5 | |

| Record name | NSC291306 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70315032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl (S)-[4-[(aminocarbonyl)amino]-1-[[(4-nitrophenyl)amino]carbonyl]butyl]carbamate](/img/structure/B1615980.png)

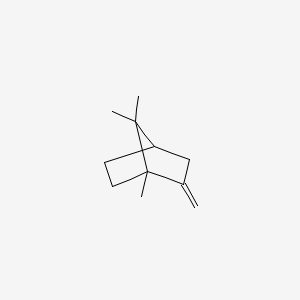

![Bicyclo[2.2.1]hept-2-en-7-one](/img/structure/B1615988.png)